Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl]- Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl]-
Brand Name: Vulcanchem
CAS No.: 23128-51-0
VCID: VC3698580
InChI: InChI=1S/C17H24N2O6/c1-12(20)18-15-5-6-17(23-4)16(11-15)19(7-9-24-13(2)21)8-10-25-14(3)22/h5-6,11H,7-10H2,1-4H3,(H,18,20)
SMILES: CC(=O)NC1=CC(=C(C=C1)OC)N(CCOC(=O)C)CCOC(=O)C
Molecular Formula: C17H24N2O6
Molecular Weight: 352.4 g/mol

Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl]-

CAS No.: 23128-51-0

Cat. No.: VC3698580

Molecular Formula: C17H24N2O6

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl]- - 23128-51-0

Specification

CAS No. 23128-51-0
Molecular Formula C17H24N2O6
Molecular Weight 352.4 g/mol
IUPAC Name 2-[5-acetamido-N-(2-acetyloxyethyl)-2-methoxyanilino]ethyl acetate
Standard InChI InChI=1S/C17H24N2O6/c1-12(20)18-15-5-6-17(23-4)16(11-15)19(7-9-24-13(2)21)8-10-25-14(3)22/h5-6,11H,7-10H2,1-4H3,(H,18,20)
Standard InChI Key AEQXCNSBJJHGGE-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC(=C(C=C1)OC)N(CCOC(=O)C)CCOC(=O)C
Canonical SMILES CC(=O)NC1=CC(=C(C=C1)OC)N(CCOC(=O)C)CCOC(=O)C

Introduction

Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl]- is a complex organic compound with a molecular formula of C17H24N2O6 and a molecular weight of approximately 352.4 g/mol . This compound features an acetamide group and a bis(2-acetyloxyethyl)amino moiety, contributing to its potential reactivity and biological activity. It is notable for its applications in various fields, including pharmaceuticals and dye manufacturing.

Synthesis and Chemical Reactivity

The synthesis of Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl]- typically involves multiple steps, focusing on the formation of the acetamide and bis(2-acetyloxyethyl)amino groups. The compound's reactivity can be attributed to these functional groups, which participate in various chemical reactions.

Synthesis Steps

  • Formation of the Acetamide Group: This involves the reaction of an amine with acetic anhydride.

  • Introduction of the Bis(2-acetyloxyethyl)amino Moiety: This step typically involves the reaction of a diamine with acetic anhydride in the presence of a suitable catalyst.

Biological Activities and Applications

Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl]- exhibits various biological activities due to its unique structure. These activities may include interactions with biological systems, which could be relevant in pharmaceutical applications. The compound is also used in dye manufacturing due to its chemical properties.

Applications Table

ApplicationDescription
PharmaceuticalsPotential use due to biological activity
Dye ManufacturingUtilized for its chemical properties

Related Compounds

Several compounds share structural similarities with Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl]-. Notable examples include:

  • Acetamide, N-[5-[2-(acetyloxy)ethylamino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]: Contains a dinitrophenyl azo group.

  • Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]: Features a diethylamino substitution.

  • N-(3-(Bis(2-hydroxyethyl)amino)-4-methoxyphenyl)acetamide: Lacks acetyloxy groups but retains a similar amine structure .

Related Compounds Table

Compound NameMolecular FormulaUnique Features
Acetamide, N-[5-[2-(acetyloxy)ethylamino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]C26H26N6O8Contains dinitrophenyl azo group
Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]C20H22N4O4Features diethylamino substitution
N-(3-(Bis(2-hydroxyethyl)amino)-4-methoxyphenyl)acetamideC13H20N2O4Lacks acetyloxy groups

Environmental and Regulatory Considerations

Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl]- is listed in various chemical databases, including the EPA's CompTox Chemicals Dashboard, which provides information on related substances and environmental topics . The compound's CAS number is 23128-51-0, and it is classified under the TSCA inventory by the EPA .

Regulatory Information Table

Regulatory BodyDescription
EPA CompTox DashboardProvides information on related substances and environmental topics
CAS Number23128-51-0
TSCA InventoryClassified by the EPA

This compound's unique structure and potential biological activities make it an interesting subject for further research in both pharmaceutical and industrial applications.

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